N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (referred to as 5i in ) is a triazolo-pyrimidine carboxamide derivative synthesized via a one-pot, multi-component reaction . Key features include:
- Core structure: A [1,2,4]triazolo[1,5-a]pyrimidine scaffold fused with a carboxamide group.
- Substituents:
- 4-fluorophenyl group at the N-position of the carboxamide.
- 3-hydroxypropyl at the 2-position of the triazole ring.
- 3,4,5-trimethoxyphenyl at the 7-position.
- Physical properties: Melting point of 311.2–312.9°C and a synthesis yield of 57% .
- Spectroscopic data: Confirmed via ¹H NMR (e.g., δ 2.57 ppm for CH₃, δ 7.15 ppm for aromatic protons) and ¹³C NMR (e.g., δ 168.14 ppm for carbonyl groups) .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O5/c1-14-21(24(33)28-17-9-7-16(26)8-10-17)22(31-25(27-14)29-20(30-31)6-5-11-32)15-12-18(34-2)23(36-4)19(13-15)35-3/h7-10,12-13,22,32H,5-6,11H2,1-4H3,(H,28,33)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHOXCRHZVFGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores the compound's biological activity, synthesizing data from various studies and reviews.
- Molecular Formula : C24H26FN5O4
- Molecular Weight : 467.49 g/mol
- CAS Number : 537699-21-1
The compound exhibits its biological effects primarily through modulation of various signaling pathways involved in cell proliferation and apoptosis. It has been noted for its interaction with key molecular targets that regulate cancer cell growth and survival.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- In vitro Studies : The compound was tested against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Results indicated significant cytotoxicity with IC50 values ranging from 0.39 µM to 49.85 µM depending on the cell line tested .
- Mechanistic Insights : The compound's anticancer properties are attributed to its ability to induce apoptosis in cancer cells and inhibit key enzymes involved in cell cycle progression. It has been shown to inhibit Aurora-A kinase, a critical regulator of mitosis .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:
- Cellular Studies : In models of inflammation, the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .
Case Studies
A notable case study involved the screening of a drug library that identified this compound as a promising candidate for further development as an anticancer agent. The study utilized multicellular spheroids to better mimic in vivo conditions, showcasing the compound's efficacy in a more biologically relevant model .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
- Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar triazole compounds have shown significant cytotoxicity against various cancer cell lines. In particular, compounds with structural similarities demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .
2. Anti-inflammatory Properties
- The triazolo-pyrimidine scaffold has been associated with anti-inflammatory effects. Research indicates that modifications to the structure can enhance its ability to inhibit inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .
3. Neuroprotective Effects
- Emerging evidence suggests that compounds within this chemical class may exhibit neuroprotective properties. They could potentially be used in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
Synthesis Methodologies
The synthesis of N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves several steps:
- Starting Materials : The synthesis typically begins with readily available precursors such as 4-fluorobenzaldehyde and various hydroxypropyl derivatives.
- Multi-step Reactions : The process may involve condensation reactions followed by cyclization to form the triazolo-pyrimidine core.
- Purification and Characterization : After synthesis, compounds are purified using techniques like recrystallization or chromatography and characterized using NMR and mass spectrometry to confirm their structures .
Case Study 1: Antitumor Activity
A study conducted by Xia et al. evaluated the antitumor activity of a series of pyrazole derivatives related to the compound . The results indicated that certain derivatives exhibited significant cell apoptosis and growth inhibition in cancer cell lines with IC50 values around 49.85 μM .
Case Study 2: Inflammatory Response Modulation
Research by Fan et al. explored the anti-inflammatory effects of similar compounds on A549 cell lines. The study found that specific derivatives induced autophagy without apoptosis in cancer cells, suggesting a unique mechanism of action that could be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physical Properties: The 3-hydroxypropyl group in 5i likely improves aqueous solubility compared to compounds with non-polar substituents (e.g., 5j, 5k) . Higher melting points in 5j (319.9–320.8°C) vs. 5i (311.2–312.9°C) suggest nitro groups increase crystallinity through strong intermolecular interactions .
Biological Implications :
- The 3,4,5-trimethoxyphenyl group in 5i is associated with kinase inhibition and antiproliferative activity in related compounds, though direct evidence for 5i is lacking .
- Fluorine in 5i may enhance metabolic stability and membrane permeability, a common strategy in drug design .
Synthetic Accessibility :
- Yields for 5i (57%) are moderate compared to analogs like 5l (56%) and 5k (54%), suggesting similar reaction efficiency despite varying substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
